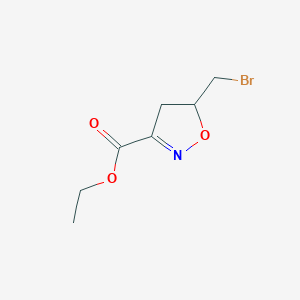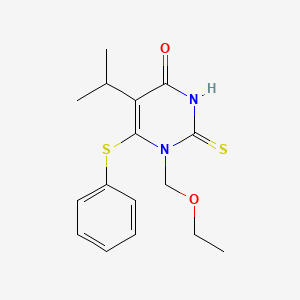![molecular formula C17H23N3O2 B12906551 N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide CAS No. 88350-31-6](/img/structure/B12906551.png)
N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to an acetamide group through an ether linkage, with a diethylaminoethyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide typically involves the following steps:
Formation of 2-(quinolin-8-yloxy)acetic acid: This intermediate can be synthesized by reacting 8-hydroxyquinoline with chloroacetic acid under basic conditions.
Amidation Reaction: The 2-(quinolin-8-yloxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. The acyl chloride is subsequently reacted with N-(2-(diethylamino)ethyl)amine to form the desired amide.
Industrial Production Methods
Industrial production of N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially leading to anticancer activity, while the diethylaminoethyl group may enhance cell membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Dimethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide: Similar structure but with dimethylamino group instead of diethylamino group.
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)propionamide: Similar structure but with a propionamide group instead of acetamide group.
Uniqueness
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide is unique due to the combination of the quinoline moiety and the diethylaminoethyl substituent, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88350-31-6 |
|---|---|
Formule moléculaire |
C17H23N3O2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C17H23N3O2/c1-3-20(4-2)12-11-18-16(21)13-22-15-9-5-7-14-8-6-10-19-17(14)15/h5-10H,3-4,11-13H2,1-2H3,(H,18,21) |
Clé InChI |
ROHTUMVCVNLUJK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Furo[3,2-e][1,3]benzodioxole](/img/structure/B12906470.png)
![N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12906475.png)
![4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B12906477.png)
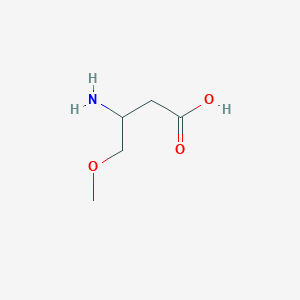

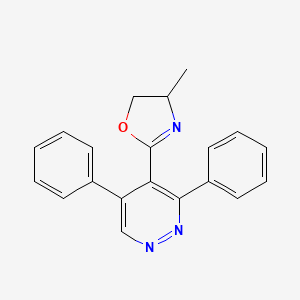
![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
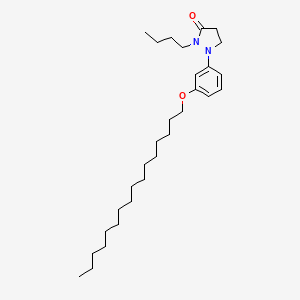

![N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B12906527.png)
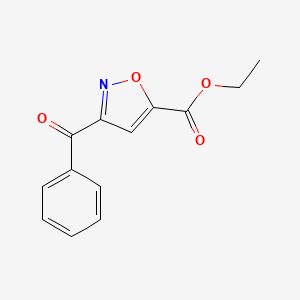
![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)
